1,1-Dinitrocycloheptane
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Overview
Description
1,1-Dinitrocycloheptane is an organic compound with the molecular formula C7H12N2O4 It is a member of the nitroalkane family, characterized by the presence of two nitro groups (-NO2) attached to the same carbon atom within a seven-membered cycloalkane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,1-Dinitrocycloheptane can be synthesized through the nitration of cycloheptane. The process typically involves the reaction of cycloheptane with a nitrating agent such as nitric acid (HNO3) in the presence of a catalyst like sulfuric acid (H2SO4). The reaction conditions often require controlled temperatures to ensure the selective formation of the dinitro compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous-flow microreactor systems. These systems allow for the safe, efficient, and selective synthesis of dinitro compounds by optimizing reaction conditions and minimizing the need for intermediate separation .
Chemical Reactions Analysis
Types of Reactions: 1,1-Dinitrocycloheptane undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas (H2) in the presence of a metal catalyst (e.g., palladium on carbon).
Substitution: The nitro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation: The compound can undergo oxidation reactions, although these are less common due to the stability of the nitro groups.
Common Reagents and Conditions:
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as hydroxide ions (OH-) or alkoxide ions (RO-).
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4).
Major Products:
Reduction: Formation of 1,1-diaminocycloheptane.
Substitution: Formation of various substituted cycloheptane derivatives.
Oxidation: Formation of cycloheptanone derivatives.
Scientific Research Applications
1,1-Dinitrocycloheptane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other organic compounds and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of 1,1-Dinitrocycloheptane involves its interaction with molecular targets through its nitro groups. These interactions can lead to various chemical transformations, such as reduction or substitution, depending on the conditions and reagents used. The nitro groups are electron-withdrawing, making the compound reactive towards nucleophiles and reducing agents .
Comparison with Similar Compounds
1,1-Dinitrocyclopentane: A five-membered ring analog with similar chemical properties but different reactivity due to ring strain and size.
1,1-Dinitrocyclohexane: A six-membered ring analog with slightly different reactivity and stability compared to 1,1-Dinitrocycloheptane.
Uniqueness: this compound is unique due to its seven-membered ring structure, which provides distinct chemical properties and reactivity compared to its smaller ring analogs. The larger ring size reduces ring strain, making it more stable and allowing for different reaction pathways .
Properties
CAS No. |
920005-49-8 |
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Molecular Formula |
C7H12N2O4 |
Molecular Weight |
188.18 g/mol |
IUPAC Name |
1,1-dinitrocycloheptane |
InChI |
InChI=1S/C7H12N2O4/c10-8(11)7(9(12)13)5-3-1-2-4-6-7/h1-6H2 |
InChI Key |
PBSOOQNEAYVRBX-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(CC1)([N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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